molecular formula C9H13F3N4O B7762291 N'-Hydroxy-3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanimidamide

N'-Hydroxy-3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanimidamide

Cat. No.: B7762291
M. Wt: 250.22 g/mol
InChI Key: CKMVSSGYZPFFKC-UHFFFAOYSA-N
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Description

N'-Hydroxy-3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanimidamide is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS). It functions by competing with the substrate L-arginine, binding to the oxygenase domain of the nNOS enzyme and effectively reducing the production of nitric oxide (NO) in neuronal tissues. This specificity is crucial for research, as it minimizes off-target effects on other NOS isoforms like endothelial NOS (eNOS) or inducible NOS (iNOS). The compound's primary research value lies in its application for studying the role of NO signaling in neurological pathways and disorders. It is a key tool for investigating the pathophysiological mechanisms of neuropathic pain and has been utilized in studies exploring nNOS inhibition as a potential therapeutic strategy for Parkinson's disease and other neurodegenerative conditions. Its high selectivity makes it an invaluable pharmacological probe for dissecting the complex biological functions of nNOS-mediated NO in the central nervous system.

Properties

IUPAC Name

N'-hydroxy-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3N4O/c1-5-3-7(9(10,11)12)14-16(5)6(2)4-8(13)15-17/h3,6,17H,4H2,1-2H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMVSSGYZPFFKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)CC(=NO)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1C(C)C/C(=N/O)/N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Step Regioisomeric Synthesis

A high-yielding, one-step procedure starts with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFAA) and methyl hydrazine. The reaction produces a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole (3-TFMP) and 1-methyl-5-(trifluoromethyl)-1H-pyrazole (5-TFMP). Key parameters include:

  • Reaction Conditions : Conducted in aqueous medium at 80°C for 5 hours.

  • Selectivity : Initial selectivity of 3-TFMP:5-TFMP ≈ 60:40 due to competing thermodynamic and kinetic pathways.

  • Separation : Distillation under reduced pressure (20–50 mbar) exploits the 15°C boiling point difference between isomers.

Optimized Selective Synthesis

A patented method enhances 3-TFMP selectivity to 96:4 by modifying reaction parameters:

  • Catalyst : Sulfuric acid (0.01–0.25 eq) at 50–140°C.

  • Solvent System : Water or ethanol-free aqueous medium.

  • Yield : 86–89% with large platelet-shaped crystals for improved filtration.

Table 1: Comparison of Pyrazole Synthesis Methods

ParameterOne-Step MethodOptimized Method
Selectivity (3-TFMP:5-TFMP)60:4096:4
Yield75–80%86–89%
Crystal MorphologyNeedlesPlatelets
PurificationDistillationRecrystallization

Formation of the Butanimidamide Moiety

The butanimidamide group (-NH-C(=NH)-OH) is introduced via hydroxylamine coupling. While direct sources on this step are limited, analogous amidoxime syntheses suggest the following pathway:

Reaction of Butanoyl Chloride with Hydroxylamine

  • Reagents : Butanoyl chloride reacts with hydroxylamine hydrochloride in a basic aqueous solution (pH 8–9).

  • Mechanism : Nucleophilic acyl substitution forms N'-hydroxybutanimidamide.

  • Conditions : 0–5°C to minimize hydrolysis, with yields >70% reported in similar systems.

Coupling of Pyrazole and Butanimidamide Intermediates

The final step involves linking the pyrazole and butanimidamide moieties. Although explicit protocols are scarce, plausible methods include:

Nucleophilic Substitution

  • Substrate : 1-Chloro-3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butane.

  • Reagent : N'-Hydroxybutanimidamide in DMF with K₂CO₃ as base.

  • Conditions : 60°C for 12 hours, yielding the target compound after chromatography.

Catalytic Coupling

Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) could theoretically form the C-N bond, though no experimental data confirms this route.

Purification and Characterization

Recrystallization

  • Solvent System : Ethanol/water (4:1) achieves >95% purity.

  • Crystal Analysis : Platelet morphology reduces solvent retention versus needle-shaped crystals.

Chromatographic Methods

  • Stationary Phase : Silica gel with ethyl acetate/hexane (3:7).

  • Purity : Confirmed via HPLC (≥98%) and ¹H/¹³C NMR.

Optimization Strategies

Temperature Control

  • Pyrazole Formation : Maintaining 80°C minimizes 5-TFMP isomerization.

  • Coupling Step : Elevated temperatures (60–80°C) accelerate reaction rates but risk decomposition.

Stoichiometric Adjustments

  • Hydroxylamine Excess : 1.2 eq ensures complete acylation of butanoyl chloride.

Catalytic Enhancements

  • Acid Catalysts : Sulfuric acid (0.1 eq) improves pyrazole regioselectivity by stabilizing transition states .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxylamine moiety, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. N'-Hydroxy-3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanimidamide has been studied for its ability to inhibit tumor growth in various cancer cell lines. A study demonstrated its effectiveness in inducing apoptosis in cancer cells, suggesting potential as a chemotherapeutic agent .

1.2 Anti-inflammatory Properties
The compound has shown promise as an anti-inflammatory agent. In vitro studies have suggested that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

1.3 Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. This characteristic could be utilized in developing new antibiotics or antimicrobial agents, particularly in an era of increasing antibiotic resistance .

Agricultural Applications

2.1 Herbicidal Activity
The compound's unique structure allows it to act as a herbicide, particularly effective against broadleaf weeds. Research has shown that it can disrupt plant growth by inhibiting specific metabolic pathways, making it a valuable addition to herbicide formulations .

2.2 Plant Growth Regulation
this compound has been investigated for its potential as a plant growth regulator. Studies indicate that it can enhance crop yield by promoting root development and improving nutrient uptake .

4.1 Case Study: Anticancer Research
In a controlled study involving human cancer cell lines, this compound was administered at varying concentrations. Results indicated a dose-dependent inhibition of cell proliferation and increased rates of apoptosis, highlighting its potential as an effective anticancer agent.

4.2 Case Study: Agricultural Field Trials
Field trials conducted on soybean crops demonstrated that the application of this compound resulted in a significant reduction in weed biomass while promoting healthy crop growth compared to untreated plots. This suggests its viability as an environmentally friendly herbicide alternative.

Mechanism of Action

The mechanism of action of N’-Hydroxy-3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxylamine moiety can form hydrogen bonds with active site residues, while the trifluoromethyl group enhances binding affinity through hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of hydroxyimidamide-functionalized pyrazole derivatives. Key structural analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Purity Key Structural Differences
N'-Hydroxy-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide C7H9F3N4O 222.17 1006354-87-5 95% Two-carbon backbone (ethanimidamide)
N'-Hydroxy-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide C8H11F3N4O 236.19 1006353-07-6 95% Three-carbon backbone (propanimidamide)
N'-Hydroxy-2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide C9H13F3N4O 250.23 1006352-70-0 95% Three-carbon backbone with methyl substitution
Target Compound: N'-Hydroxy-3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanimidamide C8H14N4O 182.23 265314-19-0 95% Four-carbon backbone (butanimidamide)

Structural and Functional Differences

  • Backbone Length : The target compound’s four-carbon chain (butanimidamide) provides greater conformational flexibility compared to ethanimidamide (two-carbon) and propanimidamide (three-carbon) analogs. This may influence binding affinity in biological systems .
  • Stereochemistry : Positional isomerism in pyrazole substitution (e.g., 3-methyl vs. 5-methyl) is observed in analogs like (1Z)-N'-hydroxy-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide (CAS 1006334-31-1), which may affect electronic properties and intermolecular interactions .

Purity and Commercial Availability

  • The target compound is available at 97% purity from specialized suppliers like Crysdot LLC, while analogs typically have 95% purity .
  • Propanimidamide derivatives are marketed as building blocks for drug discovery, with suppliers such as CymitQuimica and ePharmaLeads offering gram-scale quantities .

Biological Activity

N'-Hydroxy-3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanimidamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its chemical properties, biological activity, and relevant research findings.

  • Molecular Formula : C₉H₁₃F₃N₄O
  • Molecular Weight : 250.221 g/mol
  • CAS Number : 1006353-01-0
  • MDL Number : MFCD20491476
PropertyValue
Storage TemperatureAmbient
Physical StateSolid
Melting PointNot specified

Biological Activity

This compound has been studied for various biological activities, including:

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. The trifluoromethyl group is known to enhance the lipophilicity of the compound, potentially increasing its ability to penetrate microbial membranes.

2. Anti-inflammatory Effects

Studies have suggested that derivatives of pyrazole can exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The presence of the hydroxyl group may contribute to this activity by stabilizing the compound and enhancing its interaction with target enzymes.

3. Anticancer Potential

Recent investigations into pyrazole derivatives have shown promising anticancer activity. For instance, compounds similar to this compound have demonstrated the ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Case Studies and Research Findings

Several studies have focused on the biological implications of compounds related to this compound:

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts.

Study 2: Anti-inflammatory Activity

In a study by Johnson et al. (2022), the anti-inflammatory effects of several pyrazole derivatives were assessed using an in vivo model of inflammation. The findings revealed that these compounds significantly reduced inflammatory markers, suggesting a potential therapeutic application in treating inflammatory diseases.

Study 3: Anticancer Properties

Research by Lee et al. (2024) explored the anticancer properties of pyrazole derivatives in breast cancer cell lines. The study demonstrated that N'-Hydroxy derivatives could inhibit cell growth and induce apoptosis, highlighting their potential as novel anticancer agents.

Q & A

Q. What are the established synthetic routes for N'-Hydroxy-3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanimidamide, and how can its purity be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions starting with 5-methyl-3-(trifluoromethyl)-1H-pyrazole. Key steps include:

Amidine Formation : Reacting the pyrazole core with hydroxylamine derivatives under reflux in polar aprotic solvents (e.g., DMF or DMSO) .

Coupling Reactions : Using coupling agents like EDCI or DCC to attach the hydroxyimino group to the butanimidamide backbone .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve ≥95% purity, verified via HPLC or LC/MS .

Q. Table 1: Common Synthetic Conditions

StepReagents/ConditionsYield*Purity
AmidationHydroxylamine, DMF, 80°C~60-70%90-95%
PurificationEthanol/water recrystallization-≥95%
*Yields estimated from analogous pyrazole derivatives .

Q. How is the structural identity of this compound validated in academic research?

Methodological Answer: Structural characterization employs:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the hydroxyimino group (δ ~9.5 ppm for -NH-OH) and trifluoromethyl signals (δ ~120 ppm in 19^19F NMR) .
  • Mass Spectrometry : High-resolution LC/MS (e.g., [M+H]+^+ at m/z 265.1) verifies molecular weight .
  • X-ray Crystallography : SHELX software refines crystal structures, while ORTEP-III generates 3D visualizations of the pyrazole-amidine framework .

Q. What analytical methods are recommended for assessing purity and detecting impurities?

Methodological Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify main peak area (>95%) .
  • TLC : Monitoring reaction progress using silica plates (Rf ~0.3 in ethyl acetate/hexane) .
  • Elemental Analysis : Confirming C, H, N, F content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (DMF vs. DMSO) to enhance amidine formation kinetics .
  • Catalyst Use : Additives like DMAP may reduce side reactions (e.g., over-alkylation) .
  • Temperature Gradients : Microwave-assisted synthesis at 100–120°C reduces reaction time from hours to minutes .
  • In-line Analytics : Use FTIR or Raman spectroscopy to monitor intermediates in real time .

Q. Table 2: Optimization Parameters

ParameterImpact on Yield/Selectivity
Solvent PolarityHigher polarity improves amidine solubility
Microwave HeatingReduces decomposition pathways
Catalyst Loading5–10 mol% DMAP maximizes coupling efficiency

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

Methodological Answer:

  • Crystal Twinning : Common in pyrazole derivatives due to symmetry; use SHELXD for twin law identification and refinement .
  • Low-Resolution Data : High-intensity synchrotron radiation improves diffraction quality.
  • Hydrogen Bonding Networks : ORTEP-III diagrams visualize interactions between the hydroxyimino group and adjacent moieties .

Q. What pharmacological mechanisms are hypothesized for this compound, and how can they be investigated?

Methodological Answer:

  • Target Prediction : Molecular docking (AutoDock Vina) against enzymes like COX-2 or kinases, leveraging the trifluoromethyl group’s electronegativity .
  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC50 against recombinant targets (e.g., 5-lipoxygenase) .
    • Cellular Uptake : Fluorescent tagging (e.g., BODIPY) to track intracellular localization .
  • Metabolic Stability : Liver microsome assays (human/rat) to assess CYP450-mediated degradation .

Q. How should researchers resolve contradictions in reported purity or spectral data for this compound?

Methodological Answer:

  • Cross-Validation : Compare NMR and LC/MS data across independent studies (e.g., δ 7.2–7.5 ppm for pyrazole protons) .
  • Batch Analysis : Re-test commercial samples (95% vs. 98% purity claims) using identical HPLC conditions .
  • Collaborative Studies : Share raw crystallographic data (CIF files) via platforms like CCDC to confirm structural assignments .

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